REACTION_CXSMILES
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Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([Cl:12])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.Cl.[BH3-]C#N.[Na+]>CCO>[Cl:12][C:8]1[CH:7]=[C:6]2[C:11]([CH2:2][CH2:3][CH2:4][NH:5]2)=[CH:10][CH:9]=1 |f:2.3|
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Name
|
|
Quantity
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1.02 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=NC2=CC(=CC=C12)Cl
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Name
|
|
Quantity
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30 mL
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Type
|
solvent
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Smiles
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CCO
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Name
|
|
Quantity
|
1.76 mL
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Type
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reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
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1.28 g
|
Type
|
reactant
|
Smiles
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[BH3-]C#N.[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
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CUSTOM
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Details
|
stirred at RT for an additional 18 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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This produced vigorous gas and heat evolution
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Type
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TEMPERATURE
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Details
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cooled
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Type
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CUSTOM
|
Details
|
The reaction was quenched
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Type
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EXTRACTION
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Details
|
This mixture was extracted 3 times with EtOAc
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Type
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WASH
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Details
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The EtOAC extracts were washed brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
eluted through a 30×2.5 cm column of silica gel (3.75% EtOAc/Hexane)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
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Smiles
|
ClC1=CC=C2CCCNC2=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |